N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve elevated temperatures and neutral or weakly basic organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as aluminum oxide or titanium tetrachloride can enhance the efficiency and yield of the reaction . Additionally, microwave-assisted organic reactions using dry media are preferred for their simplicity, selectivity, and rapid synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common for this compound.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, iodine, sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases, modulate GABA A receptors, and block calcium channels . These interactions lead to various biological effects, including antiviral, antibacterial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic drug with a similar structure.
Saripidem: Another sedative with the imidazo[1,2-a]pyridine core.
Olprione: A heart-failure drug containing the imidazo[1,2-a]pyridine unit.
Uniqueness
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its combination of the imidazo[1,2-a]pyridine and triazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-11-5-4-8-23-9-14(20-16(11)23)12-6-2-3-7-13(12)21-17(24)15-18-10-19-22-15/h2-10H,1H3,(H,21,24)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWRTATXTGORDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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